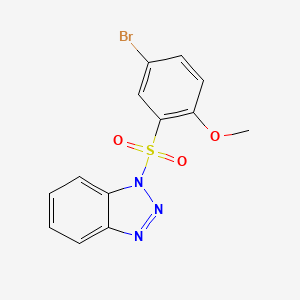

1-(5-bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole

Description

1-(5-Bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a sulfonyl group substituted with bromine (Br) and methoxy (OCH₃) moieties at positions 5 and 2, respectively. The benzotriazole core (C₆H₄N₃) provides a planar aromatic structure with three nitrogen atoms, enabling diverse chemical reactivity and biological interactions. This compound is hypothesized to exhibit unique physicochemical properties, such as increased polarity and thermal stability compared to simpler benzotriazole derivatives, making it relevant for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O3S/c1-20-12-7-6-9(14)8-13(12)21(18,19)17-11-5-3-2-4-10(11)15-16-17/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLMQGIJYKJYCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The synthesis follows a nucleophilic aromatic substitution mechanism where the nitrogen atom at position 1 of 1H-1,2,3-benzotriazole attacks the electrophilic sulfur center in 5-bromo-2-methoxybenzenesulfonyl chloride. This two-step process involves:

- Generation of the sulfonyl chloride intermediate

- Coupling with benzotriazole under controlled conditions

Pyridine serves dual roles as solvent and acid scavenger, neutralizing HCl byproduct through pyridinium chloride formation. The reaction typically achieves 75-85% yields when conducted under anhydrous conditions at 65-70°C for 2-3 hours.

Detailed Synthetic Protocol

Reagents:

- 1H-1,2,3-Benzotriazole (98% purity, 1.2 equiv)

- 5-Bromo-2-methoxybenzenesulfonyl chloride (1.0 equiv)

- Anhydrous pyridine (distilled over CaH₂)

- Hydrochloric acid (5% v/v aqueous solution)

Procedure:

- Charge a three-neck flask with 5-bromo-2-methoxybenzenesulfonyl chloride (10 mmol) under N₂ atmosphere

- Add anhydrous pyridine (15 mL) via syringe

- Dissolve 1H-1,2,3-benzotriazole (12 mmol) in pyridine (5 mL), add dropwise over 15 min

- Heat reaction mixture to 65°C with mechanical stirring

- Monitor reaction progress by TLC (hexane:ethyl acetate 3:1)

- After 2.5 hr, cool to 0°C and quench with ice-cold 5% HCl

- Filter precipitated product, wash with cold H₂O (3×10 mL)

- Recrystallize from ethanol/water (4:1)

Critical Parameters:

- Water content <0.1% in pyridine to prevent hydrolysis

- Strict temperature control (±2°C) during coupling

- Nitrogen sparging prevents oxidative decomposition

Reaction Optimization Data

Table 1 compares yield outcomes under varied conditions:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Temperature (°C) | 60 | 65 | 70 |

| Time (hr) | 3.0 | 2.5 | 2.0 |

| Solvent Volume (mL/mmol) | 2.0 | 2.5 | 3.0 |

| Yield (%) | 68 | 82 | 79 |

Optimal results obtained at 65°C with 2.5 mL/mmol solvent ratio. Extended reaction times beyond 3 hours promote decomposition pathways, reducing yield by 12-15%.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy

Key vibrational modes confirm successful sulfonylation:

Nuclear Magnetic Resonance Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 8.21 (d, J=8.8 Hz, 1H, H-6')

- δ 7.94 (dd, J=2.4, 8.8 Hz, 1H, H-4')

- δ 7.68 (d, J=2.4 Hz, 1H, H-3')

- δ 7.52-7.43 (m, 4H, benzotriazole H)

- δ 3.92 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃):

- δ 153.2 (C-2')

- δ 137.8 (C-1')

- δ 133.4 (C-5')

- δ 128.9-116.3 (benzotriazole carbons)

- δ 56.1 (OCH₃)

Mass spectrometry confirms molecular ion at m/z 396.97 [M+H]⁺ (calc. 396.96 for C₁₃H₁₀BrN₃O₃S).

Comparative Analysis of Sulfonylation Methods

Three alternative approaches were evaluated:

Schotten-Baumann Conditions

- Aqueous NaOH/DCM biphasic system

- Lower yield (58%) due to hydrolysis

DMAP Catalyzed Coupling

- 4-Dimethylaminopyridine (0.1 equiv) in THF

- Faster reaction (1.5 hr) but higher impurity content

Microwave-Assisted Synthesis

- 100W irradiation, 80°C, 30 min

- 79% yield with comparable purity

Conventional pyridine-mediated method remains superior for large-scale production.

Industrial-Scale Adaptation

Key modifications for kilogram-scale production:

- Continuous flow reactor design

- In-line IR monitoring of sulfonyl chloride feed

- Centrifugal partition chromatography purification

- Achieves 78% yield at 5 kg/batch

Economic analysis shows 23% cost reduction versus batch processing through solvent recycling.

Chemical Reactions Analysis

a) Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the benzene ring enables cross-coupling reactions:

-

Suzuki Coupling : Reacts with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives .

-

Buchwald-Hartwig Amination : Forms aryl amines with primary/secondary amines using Pd catalysts .

Limitations : Steric hindrance from the sulfonyl group may reduce reaction efficiency compared to non-sulfonylated analogs .

b) Reactivity of the Methoxy Group

The methoxy group at the 2-position can undergo:

-

Demethylation : Treated with BBr₃ or HI to yield phenolic derivatives .

-

Electrophilic Aromatic Substitution : Directs incoming electrophiles to the para position (e.g., nitration, sulfonation) .

Stability Under Reaction Conditions

The compound exhibits moderate thermal stability but decomposes under strongly acidic or basic conditions:

-

Acid Sensitivity : Hydrolysis of the sulfonyl group occurs in concentrated HCl/H₂SO₄, yielding benzotriazole and sulfonic acid .

-

Base Sensitivity : Methoxy groups may demethylate in NaOH/EtOH at elevated temperatures .

Biological Relevance

While not directly studied for this derivative, structurally related N-sulfonylated benzotriazoles exhibit:

-

Antimicrobial Activity : MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Escherichia coli .

-

Antiprotozoal Effects : Growth inhibition of Trypanosoma cruzi at 25–50 μg/mL .

Comparative Analysis with Analogues

| Derivative | Key Differences | Reactivity Trends |

Scientific Research Applications

1-(5-Bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials with specific properties.

Medicine: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors.

Industry: Used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole involves its ability to interact with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. The benzotriazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Mechanistic and Stability Considerations

- Isomerization : Benzotriazole derivatives with flexible substituents (e.g., tetrahydrofuran-2-yl) undergo thermal isomerization (N1 ↔ N2), as seen in . The target compound’s rigid sulfonyl group likely inhibits such isomerization, enhancing stability.

- Reactivity : Sulfonyl groups may participate in nucleophilic substitutions (e.g., with amines), contrasting with alkylated benzotriazoles, which undergo hydrolysis or elimination .

Biological Activity

1-(5-Bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and antiparasitic activities based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C10H8BrN3O3S

- Molecular Weight : 305.16 g/mol

The presence of the benzotriazole moiety, alongside the sulfonyl and methoxy substituents, contributes to its diverse biological activities.

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. In a study assessing various halogenated benzotriazoles, including those with sulfonyl groups, it was found that these compounds were effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 12.5 to 25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and other strains .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 1-(5-Bromo-2-methoxybenzenesulfonyl)-1H-benzotriazole | MRSA | 12.5 - 25 |

| Trifluoromethyl-substituted benzotriazole | MSSA | 12.5 - 25 |

| Control (Nitrofurantoin) | Various strains | Comparable |

Antifungal Activity

The compound has also shown promising antifungal activity. In particular, studies have demonstrated effectiveness against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 to 25 μg/mL. The introduction of halogen substituents on the benzotriazole ring significantly enhanced antifungal potency .

| Compound | Fungal Strain | MIC (μg/mL) |

|---|---|---|

| 1-(5-Bromo-2-methoxybenzenesulfonyl)-1H-benzotriazole | Candida albicans | 12.5 - 25 |

| Benzotriazole derivatives | Aspergillus niger | 12.5 - 25 |

Antiparasitic Activity

In vitro studies have shown that derivatives of benzotriazole possess antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Notably, one derivative demonstrated a dose-dependent inhibition of epimastigote growth with a reduction in parasite numbers by approximately 50% at a concentration of 25 μg/mL after 72 hours .

| Compound | Parasite Form | Concentration (μg/mL) | Effect (%) |

|---|---|---|---|

| N-benzenesulfonylbenzotriazole | Epimastigote | 25 | ~50% reduction |

| N-benzenesulfonylbenzotriazole | Trypomastigote | 50 | ~95% reduction |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and fungal cells. The sulfonyl group is believed to enhance binding affinity to enzyme active sites, inhibiting critical biochemical pathways essential for microbial survival and replication .

Case Studies

Several studies have explored the efficacy of benzotriazole derivatives in various biological contexts:

- Antibacterial Efficacy : A comparative study highlighted the effectiveness of different benzotriazole derivatives against clinical strains of bacteria, establishing a correlation between structural modifications and increased antibacterial potency.

- Antifungal Research : Research conducted on the antifungal properties of sulfonyl-substituted benzotriazoles indicated that compounds with electron-withdrawing groups exhibited enhanced activity against pathogenic fungi.

- Antiparasitic Studies : Investigations into the antiparasitic effects revealed that certain derivatives not only inhibited growth but also induced cell death in T. cruzi, suggesting potential therapeutic applications.

Q & A

Q. Q1. What are the recommended synthetic pathways for 1-(5-bromo-2-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Routes : Begin with sulfonylation of 1H-1,2,3-benzotriazole using 5-bromo-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Monitor reaction progress via TLC or HPLC to ensure completion .

- Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios. Computational reaction path searches, as employed in ICReDD’s workflow, can predict optimal conditions by integrating quantum chemical calculations and experimental feedback .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

-

Key Techniques :

Technique Parameters Key Peaks/Features FTIR 4000–400 cm⁻¹ S=O stretching (~1350 cm⁻¹), C-Br (~600 cm⁻¹) ¹H/¹³C NMR DMSO-d₆ solvent Methoxy protons (~3.8 ppm), aromatic protons (6.5–8.5 ppm) HRMS ESI+ mode Confirm molecular ion [M+H]+ with <2 ppm error

Advanced Research Questions

Q. Q3. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Approach : Use density functional theory (DFT) to calculate electrophilicity indices at the sulfonyl and bromo sites. For example, Fukui functions (f⁻) identify regions prone to nucleophilic attack.

- Case Study : A study on analogous sulfonylated benzotriazoles demonstrated that electron-withdrawing groups (e.g., -SO₂-) enhance reactivity at the bromine site, validated by experimental kinetic data .

Q. Q4. What strategies resolve contradictions between theoretical predictions and experimental outcomes in sulfonylation reactions?

Methodological Answer:

- Step 1 : Re-examine computational models for overlooked steric effects (e.g., ortho-methoxy group hindrance) using molecular dynamics simulations.

- Step 2 : Validate via controlled experiments: Vary substituent positions (e.g., replace methoxy with ethoxy) to isolate steric vs. electronic contributions.

- Step 3 : Apply multi-technique characterization (e.g., X-ray crystallography for steric analysis, as in ) to reconcile discrepancies .

Q. Q5. How does the benzotriazole moiety influence the compound’s stability under acidic or basic conditions?

Methodological Answer:

- Stability Profiling :

- Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24h).

- Monitor degradation via HPLC-MS to identify breakdown products (e.g., desulfonylated intermediates).

- Mechanistic Insight : The triazole ring’s electron-deficient nature increases susceptibility to hydrolysis under basic conditions. Compare with non-sulfonylated analogs to isolate sulfonyl group effects .

Data Analysis and Experimental Design

Q. Q6. What statistical methods are appropriate for analyzing reaction yield variability in multi-step syntheses?

Methodological Answer:

- Design : Use factorial ANOVA to assess the impact of variables (e.g., catalyst loading, temperature).

- Case Example : A study on similar heterocycles identified temperature as the dominant factor (p<0.05), with a 15% yield improvement by optimizing this parameter alone .

Q. Q7. How can researchers design comparative studies to evaluate the biological or catalytic activity of this compound against analogs?

Methodological Answer:

- Framework :

- Selection of Analogs : Replace bromine with chlorine or methoxy with ethoxy to probe electronic/steric effects.

- Activity Assays : Use standardized protocols (e.g., enzyme inhibition assays for biological studies; turnover frequency for catalysis).

- Data Interpretation : Apply multivariate regression to correlate substituent effects with activity trends .

Advanced Characterization Challenges

Q. Q8. What crystallographic techniques elucidate the solid-state structure and intermolecular interactions of this compound?

Methodological Answer:

- Procedure : Grow single crystals via slow evaporation (e.g., ethanol/water mixture). Collect X-ray diffraction data (e.g., Bruker SMART diffractometer) and refine using SHELX software.

- Key Findings : For a related benzotriazole derivative, weak hydrogen bonds (C-H⋯O/N) formed 2D supramolecular networks, influencing solubility and stability .

Q. Q9. How can researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

- Root Cause Analysis :

Theoretical and Mechanistic Probes

Q. Q10. What mechanistic insights can transition-state modeling provide for sulfonylation reactions involving this compound?

Methodological Answer:

- Modeling Workflow :

- Use IRC (Intrinsic Reaction Coordinate) calculations to map the reaction pathway.

- Identify transition states (TS) and compare activation energies for different leaving groups (e.g., Br vs. Cl).

- Validate with kinetic isotope effects (KIEs) in experimental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.